2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide
Description
2-(Oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide backbone substituted at the 2-position with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group. The amide nitrogen is further linked to a 2-(thiophen-2-yl)ethyl moiety.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(18-7-4-14-2-1-9-22-14)12-3-6-17-15(10-12)21-13-5-8-20-11-13/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKAIUSOFGHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)ethylamine to form the amide bond. The oxolane group can be introduced via nucleophilic substitution reactions using appropriate oxolane derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The oxolane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which differentiates it from related molecules. Below is a detailed comparison with structurally or functionally analogous compounds:
N-[2-(Thiophen-2-yl)ethyl] Derivatives in Antibacterial Agents
Foroumadi et al. synthesized quinolone derivatives bearing N-[2-(thiophen-2-yl)ethyl] groups, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (e.g., compound 17 in ). These exhibited potent antibacterial activity against Gram-positive pathogens, with MIC values ranging from 0.12 to 4 µg/mL . In contrast, 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide lacks the quinolone core but shares the thiophen-ethylamide motif. The oxolane substituent may enhance solubility compared to brominated thiophene analogs, though its antibacterial efficacy remains uncharacterized in the literature.
Pyridine Carboxamide Derivatives
Enamine Ltd.’s catalog () includes pyridine carboxamides such as 3,6-dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide (CAS: 736953-59-6). This compound replaces the oxolane group with dichloro and dimethylamino substituents, resulting in a higher molecular weight (393.15 g/mol vs. ~330 g/mol for the target compound). Such structural variations likely alter pharmacokinetic properties, such as membrane permeability and metabolic stability .
Thiophen-2-yl Ethylamine Derivatives
lists compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, which incorporate dual thiophen-ethyl groups. These molecules target CNS receptors due to their amine functionality and lipophilic aromatic systems.
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a pyridine ring, an oxolane moiety, and a thiophene substituent, suggests diverse interactions with biological targets.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 302.38 g/mol. The structural features are essential for understanding its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, disrupting essential processes in pathogens or cancer cells. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that affect cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting it could serve as a promising antimicrobial agent.
Anticancer Activity
In a series of experiments involving MCF-7 and MDA-MB-468 breast cancer cell lines, the compound demonstrated significant antiproliferative effects. The IC50 values were determined through MTT assays, revealing potent cytotoxicity at micromolar concentrations.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Oxolane Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Pyridine Carboxamide Formation : This involves reacting pyridine derivatives with carboxylic acids or their derivatives.
- Thiophene Substitution : The introduction of the thiophene group can be accomplished via electrophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
